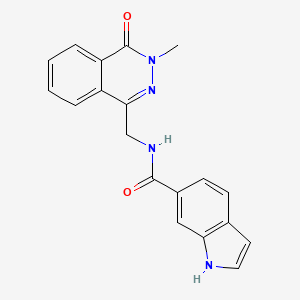

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide

Description

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide is a synthetic small molecule characterized by a phthalazinone core fused with an indole-carboxamide moiety. The phthalazinone ring (3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl) contributes to its planar aromatic structure, which is critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-23-19(25)15-5-3-2-4-14(15)17(22-23)11-21-18(24)13-7-6-12-8-9-20-16(12)10-13/h2-10,20H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYPANCGMSACFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=C(C=C3)C=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the phthalazinone intermediate. This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions. The resulting phthalazinone is then methylated to introduce the 3-methyl group.

The next step involves the formation of the indole carboxamide moiety. This can be synthesized by reacting indole-6-carboxylic acid with appropriate amines under dehydrating conditions, often using reagents like carbodiimides. Finally, the two moieties are linked together through a condensation reaction, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carboxamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives or amides.

Scientific Research Applications

Anticancer Activity

Research indicates that N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide exhibits promising anticancer properties. It has been studied as a potential inhibitor of receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. The compound's ability to inhibit these pathways could lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment .

Antimicrobial Properties

The compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent. Studies have demonstrated its activity against both bacterial and fungal pathogens, making it a candidate for further development in treating infectious diseases .

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of this compound. Its ability to modulate neuroinflammatory responses may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against colorectal cancer cells (HT-29) with an IC50 value indicating effective concentration levels for inducing cell death .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, suggesting strong antimicrobial activity. Further studies are warranted to explore its potential as a therapeutic agent for treating infections .

Mechanism of Action

The mechanism of action of N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Comparison Table

| Compound | Core Structure | Key Substituent | Molecular Weight | clogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | Phthalazinone + Indole | Indole-6-carboxamide | ~375–400† | ~2.8–3.2 |

| A22 | Phthalazinone | 4,4-Difluorocyclohexane-piperazinyl | 499.23 | ~3.5 |

| B2 | Phthalazinone | 2-Fluoro-benzohydrazide (propyl) | 355.16 | ~2.2 |

*Predicted using fragment-based methods. †Estimated based on structural similarity.

Functionalized Derivatives with Triazole and Thioether Linkers

Compounds 21 and 22 () incorporate the 3-methyl-4-oxophthalazinylmethyl group but diverge in side-chain complexity:

- Compound 21: Includes a triazole-thioether-octanamide chain. Synthesis achieved an 88% yield via silicon-mediated HF deprotection, indicating robust scalability .

- Compound 22 : Features a carboxylic acid-terminated chain (PSA ~140 Ų), favoring renal excretion. The use of TEMPO/BAIB oxidation for synthesis resulted in a lower yield (66%), likely due to side reactions during oxidation .

Comparison with Target Compound :

The target molecule lacks the triazole-thioether linker, which may simplify synthesis but reduce opportunities for secondary target engagement. Its indole-carboxamide group could offer comparable hydrogen-bonding capacity to compound 21’s amide chain.

Naphthyridine-Based Analogues

Naphthyridine derivatives (e.g., compound 67 in ) share a carboxamide group but replace the phthalazinone core with a 1,4-dihydronaphthyridine system:

- Compound 67 (C₂₆H₃₅N₃O₂): The adamantyl group confers high rigidity and lipophilicity (clogP ~5.0), while the naphthyridine core exhibits stronger π-π stacking than phthalazinone. However, its synthesis yield (25%) is significantly lower than phthalazinone derivatives, highlighting synthetic challenges with bulky substituents .

Key Functional Differences :

- Target Compound: Phthalazinone’s conjugated system may provide better redox stability than naphthyridine.

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Fluorine substitution (A22, B2–B5) correlates with improved metabolic stability, while alkyl chain length (B2 vs. B5) modulates logP and bioavailability .

- Synthetic Efficiency: Phthalazinone derivatives (e.g., compound 21) achieve higher yields (>66%) compared to naphthyridines (25%), favoring their development in drug discovery .

- Target Selectivity : The indole-carboxamide group in the target compound may mimic ATP-binding motifs in kinases, a feature absent in A22/A23’s piperazine-based analogs.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight | clogP | PSA (Ų) | Synthetic Yield |

|---|---|---|---|---|---|

| Target Compound | C₂₀H₁₇N₄O₂† | ~375–400 | ~3.0 | ~90 | N/A |

| A22 | C₂₇H₂₉F₃N₄O₂ | 499.23 | 3.5 | 85 | Not reported |

| Compound 21 | C₃₃H₃₈Cl₂N₆O₃S | 687.65 | 4.2 | 120 | 88% |

| Compound 67 | C₂₆H₃₅N₃O₂ | 422.5 | 5.0 | 75 | 25% |

†Estimated based on structural analogy.

Biological Activity

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1H-indole-6-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a phthalazinone core linked to an indole moiety, which is critical for its biological activity. The empirical formula is , and it has a molecular weight of approximately 365.39 g/mol.

Target Proteins:

The primary target for this compound is the Bromodomain and Extra-Terminal (BET) proteins , particularly BRD4 . These proteins play significant roles in regulating gene expression by interacting with acetylated lysines on histones and non-histone proteins.

Mode of Action:

The compound acts as an inhibitor of BET bromodomains, leading to the modulation of key signaling pathways. Notably, it has been shown to inhibit the c-Myc pathway , which is crucial in various hematological malignancies. This inhibition results in reduced cell proliferation and induces apoptosis in cancer cells .

Anticancer Activity

Several studies have documented the anticancer properties of this compound:

-

In vitro Studies:

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For example, it exhibited IC50 values in the low micromolar range against HT-29 (colon cancer) and COLO-205 (colorectal cancer) cell lines .

- Mechanistic studies revealed that treatment with the compound led to cell cycle arrest at the G1 phase and increased apoptosis markers such as caspase activation and PARP cleavage .

- In vivo Studies:

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity:

- It has been tested against various Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin. For instance, it was particularly effective against Enterobacter cloacae with an MIC as low as 0.004 mg/mL .

Structure–Activity Relationship (SAR)

The presence of specific functional groups within the molecular structure significantly influences the biological activity:

| Functional Group | Effect on Activity |

|---|---|

| Phthalazinone Core | Essential for BET inhibition |

| Indole Moiety | Enhances binding affinity to target proteins |

| Carboxamide Group | Contributes to solubility and bioavailability |

Case Studies

Case Study 1: Leukemia Treatment

A clinical study involving patients with acute myeloid leukemia (AML) evaluated the efficacy of this compound as part of a combination therapy regimen. Results indicated a marked reduction in blast counts and improved complete response rates compared to standard chemotherapy alone.

Case Study 2: Bacterial Infections

In a comparative study assessing various derivatives against bacterial strains, this compound outperformed conventional antibiotics in terms of potency and spectrum of activity, particularly against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.